molecular formula C17H19IO3 B5108313 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene

1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene

Cat. No.: B5108313
M. Wt: 398.23 g/mol
InChI Key: HAWCPOOASFMWTC-UHFFFAOYSA-N
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Description

1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is an organic compound that features a complex structure with multiple functional groups, including ether and iodide

Properties

IUPAC Name

1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IO3/c1-3-19-14-5-4-6-15(12-14)20-9-10-21-17-8-7-13(2)11-16(17)18/h4-8,11-12H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWCPOOASFMWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene typically involves multiple steps. One common method starts with the preparation of 3-ethoxyphenol, which is then reacted with 1,2-dibromoethane to form 2-(3-ethoxyphenoxy)ethyl bromide. This intermediate is further reacted with 2-iodo-4-methylphenol under specific conditions to yield the final product .

Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of advanced purification techniques such as recrystallization and distillation to remove impurities and obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, depending on its structure and functional groups. The iodide group, in particular, can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

  • 1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
  • 1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene

Uniqueness: 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

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